molecular formula C20H25BO3 B598487 2-Benzyloxy-5-methylphenylboronic acid pinacol ester CAS No. 1204580-85-7

2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Cat. No.: B598487
CAS No.: 1204580-85-7
M. Wt: 324.227
InChI Key: VEPULHNEQKEFFW-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-methylphenylboronic acid pinacol ester: is an organic compound with the molecular formula C20H25BO3 and a molecular weight of 324.22 g/mol . This compound is a boronic ester, which is a derivative of boronic acid where the hydroxyl group is replaced by an alkoxy group. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and wearing suitable eye protection . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPULHNEQKEFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718756
Record name 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-85-7
Record name 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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